(S)-N-((S)-[1,1'-Biphenyl]-4-YL(5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-YL)methyl)-2-methylpropane-2-sulfinamide
Description
(S)-N-((S)-[1,1'-Biphenyl]-4-YL(5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-YL)methyl)-2-methylpropane-2-sulfinamide is a chiral sulfinamide derivative featuring a xanthene backbone substituted with a diphenylphosphino group and a biphenyl moiety. The compound’s stereochemistry is defined by its (S,S) configuration at the chiral centers, critical for its role in asymmetric catalysis, particularly as a phosphine ligand in transition-metal complexes . Its molecular structure integrates a rigid xanthene framework (9,9-dimethyl-9H-xanthen-4-yl), a biphenyl group for steric bulk, and a sulfinamide group that enhances stereochemical control during catalytic processes. Applications likely include enantioselective synthesis, leveraging its phosphine ligand properties to coordinate metals like palladium or rhodium .
Properties
IUPAC Name |
(S)-N-[(S)-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-(4-phenylphenyl)methyl]-2-methylpropane-2-sulfinamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H42NO2PS/c1-43(2,3)49(46)45-40(33-29-27-32(28-30-33)31-17-9-6-10-18-31)36-23-15-24-37-41(36)47-42-38(44(37,4)5)25-16-26-39(42)48(34-19-11-7-12-20-34)35-21-13-8-14-22-35/h6-30,40,45H,1-5H3/t40-,49-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMWLZGKVNFDKL-GBRCMEECSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C6=CC=C(C=C6)C7=CC=CC=C7)NS(=O)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)[C@H](C6=CC=C(C=C6)C7=CC=CC=C7)N[S@@](=O)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H42NO2PS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
679.8 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-N-((S)-[1,1'-Biphenyl]-4-YL(5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-YL)methyl)-2-methylpropane-2-sulfinamide is a complex organosulfur compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and implications for therapeutic applications.
Chemical Structure
The compound features a biphenyl moiety and a xanthene derivative, which are significant in modulating its biological activity. The sulfinamide group is known for its role in enhancing solubility and bioavailability.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antioxidant Activity : The presence of the xanthene structure contributes to the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cells.
- Antimicrobial Properties : Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although specific mechanisms remain to be elucidated.
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which could have implications in cancer and metabolic disorders.
Antioxidant Mechanism
The antioxidant activity is primarily attributed to the xanthene moiety, which can donate electrons and neutralize free radicals. This action helps protect cellular components from oxidative damage.
Antimicrobial Mechanism
The antimicrobial effects may stem from the disruption of bacterial cell membranes or interference with metabolic pathways critical for bacterial survival. Further studies are required to identify specific targets within microbial cells.
Study 1: Antioxidant Activity Assessment
A study conducted by Umesha et al. (2009) evaluated the antioxidant properties of similar compounds with xanthene structures. Results indicated a significant reduction in lipid peroxidation and enhanced cell viability in oxidative stress models .
Study 2: Antimicrobial Efficacy
Research on related sulfinamide compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The study highlighted a dose-dependent response, suggesting potential for therapeutic use in treating bacterial infections .
Study 3: Enzyme Inhibition Profile
A detailed enzyme kinetics study revealed that compounds structurally similar to this compound exhibited competitive inhibition against dihydroorotate dehydrogenase (DHODH), a target for immunosuppressive therapies .
Data Table: Biological Activities Summary
Scientific Research Applications
Structural Features
The structure of the compound includes:
- A biphenyl moiety that contributes to its chiral nature.
- A diphenylphosphino group which enhances its reactivity in coordination chemistry.
- A sulfinamide group providing potential biological activity.
Asymmetric Catalysis
One of the primary applications of this compound lies in its use as a ligand in asymmetric catalysis. Ligands are crucial for enhancing the selectivity of reactions, particularly in the synthesis of chiral compounds.
Case Study: Asymmetric Hydrogenation
Research has demonstrated that ligands similar to (S)-N-((S)-[1,1'-Biphenyl]-4-YL(5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-YL)methyl)-2-methylpropane-2-sulfinamide can facilitate asymmetric hydrogenation reactions. For instance, studies have shown that using such ligands can significantly improve enantioselectivity in the hydrogenation of prochiral ketones, yielding valuable chiral alcohols with high purity levels .
Pharmaceutical Applications
The sulfinamide group is known for its bioactivity, which opens avenues for pharmaceutical applications. Compounds with similar structures have been explored for their potential as anti-inflammatory agents and in treating metabolic disorders.
Case Study: Anti-inflammatory Activity
In a study focusing on related sulfinamides, compounds were evaluated for their anti-inflammatory properties. The results indicated that certain structural modifications could lead to enhanced efficacy against inflammation-related pathways, suggesting that this compound may exhibit similar therapeutic potential .
Coordination Chemistry
Due to its phosphine component, this compound is also significant in coordination chemistry. It can form stable complexes with various metal ions, which are essential in catalyzing numerous chemical reactions.
Case Study: Metal Complex Formation
Research has shown that ligands like this compound can effectively coordinate with transition metals such as palladium and platinum. These metal-ligand complexes have been utilized in cross-coupling reactions, demonstrating high efficiency and selectivity in synthesizing complex organic molecules .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The 4-methoxyphenyl group in introduces electron-donating properties, whereas the biphenyl group in the target compound offers π-π stacking capabilities.
- Stereochemical Flexibility : The (S,S) configuration distinguishes the target compound from diastereomers (e.g., : S,R; : R,R), which may exhibit divergent binding affinities in metal coordination .
Similarity Assessment Methods
Compound similarity is typically quantified using molecular fingerprints and Tanimoto coefficients (Tc), where Tc ≥ 0.85 indicates high structural overlap . For example:
- Tanimoto Analysis : The target compound and ’s analog share a Tc of ~0.75–0.80 (estimated), driven by their common xanthene and sulfinamide motifs but differing in aryl substituents.
- Fingerprint Comparison: Morgan fingerprints (radius 2) would highlight the diphenylphosphino and sulfinamide groups as key shared features, while substituents (biphenyl vs. methoxyphenyl) reduce similarity indices .
Functional Implications
- Catalytic Activity : Phosphine ligands with bulky aryl groups (e.g., biphenyl) improve enantioselectivity in asymmetric hydrogenation by modulating metal-center accessibility .
- Solubility : The biphenyl group may reduce solubility in polar solvents compared to the 4-methoxyphenyl analog (), which benefits from the methoxy group’s polarity.
- Cross-Reactivity : In competitive binding assays, structurally similar ligands (e.g., vs. target compound) may exhibit cross-reactivity due to shared phosphine-sulfinamide domains, though steric differences alter affinity .
Research Findings
- Ligand Efficiency : ’s compound demonstrated a 92% enantiomeric excess (ee) in a rhodium-catalyzed hydrogenation, whereas the target compound’s biphenyl group is hypothesized to exceed this due to enhanced steric guidance (hypothetical projection based on structural data) .
- Spectral Data : NMR studies of analogous sulfinamides (e.g., ) reveal distinct shifts for aryl protons (δ 7.2–7.8 ppm) and xanthene methyl groups (δ 1.2–1.5 ppm), patterns expected in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
